(2E)-3-(4-Chlorophenyl)acryloyl chloride
Overview
Description
(2E)-3-(4-Chlorophenyl)acryloyl chloride is an organic compound with the molecular formula C9H6Cl2O and a molecular weight of 201.05 g/mol . It is a derivative of acryloyl chloride, featuring a 4-chlorophenyl group attached to the acrylate moiety. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Chlorophenyl)acryloyl chloride typically involves the reaction of 4-chlorobenzaldehyde with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The general reaction scheme is as follows:
[ \text{4-Chlorobenzaldehyde} + \text{Acryloyl chloride} \xrightarrow{\text{Base}} \text{this compound} ]
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of chlorinating agents such as thionyl chloride or oxalyl chloride can be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-Chlorophenyl)acryloyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the acryloyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with various electrophiles and nucleophiles.
Polymerization: The compound can undergo polymerization reactions to form polymers with specific properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Addition Reactions: Reagents such as hydrogen halides, halogens, and other electrophiles can be used under mild conditions.
Polymerization: Initiators such as free radicals or anionic catalysts are used to initiate the polymerization process.
Major Products Formed
Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.
Halogenated Compounds: Formed through addition reactions with halogens.
Polymers: Formed through polymerization reactions.
Scientific Research Applications
(2E)-3-(4-Chlorophenyl)acryloyl chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-Chlorophenyl)acryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications that can alter their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or electrophiles it interacts with .
Comparison with Similar Compounds
Similar Compounds
Acryloyl Chloride: A simpler analog without the 4-chlorophenyl group.
Methacryloyl Chloride: Contains a methyl group instead of the 4-chlorophenyl group.
Cinnamoyl Chloride: Features a phenyl group attached to the acrylate moiety.
Uniqueness
(2E)-3-(4-Chlorophenyl)acryloyl chloride is unique due to the presence of the 4-chlorophenyl group, which imparts distinct reactivity and properties compared to its analogs. This makes it particularly useful in applications requiring specific chemical modifications and properties .
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enoyl chloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H/b6-3+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOVCSTVYYYRSU-ZZXKWVIFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95602-71-4 | |
Record name | 4-Chlorocinnamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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